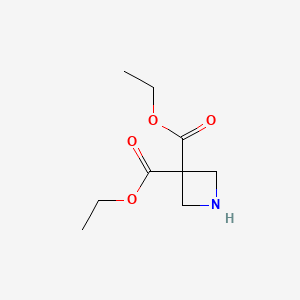
Diethyl azetidine-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl azetidine-3,3-dicarboxylate is a four-membered nitrogen-containing heterocycle with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl azetidine-3,3-dicarboxylate can be synthesized through several methods. One common approach involves the cyclization of diethyl 2-aminomalonate with ethyl chloroformate under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Diethyl azetidine-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom or the carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Diethyl azetidine-3,3-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the design of enzyme inhibitors and other biologically active molecules.
Industry: this compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of diethyl azetidine-3,3-dicarboxylate involves its ability to undergo ring-opening reactions due to the strain in the four-membered ring. This strain makes the compound highly reactive, allowing it to interact with various molecular targets. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition or polymerization reactions.
Comparison with Similar Compounds
Azetidine-2,3-dicarboxylate: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridine-2,3-dicarboxylate: A three-membered nitrogen-containing ring with similar applications but higher ring strain.
Pyrrolidine-2,3-dicarboxylate: A five-membered ring with less strain and different reactivity.
Uniqueness: Diethyl azetidine-3,3-dicarboxylate is unique due to its specific substitution pattern and the presence of two ester groups, which provide additional sites for chemical modification. Its four-membered ring structure also imparts distinct reactivity compared to other nitrogen-containing heterocycles.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
diethyl azetidine-3,3-dicarboxylate |
InChI |
InChI=1S/C9H15NO4/c1-3-13-7(11)9(5-10-6-9)8(12)14-4-2/h10H,3-6H2,1-2H3 |
InChI Key |
ZRMCEVQIPPFZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















